molecular formula C18H20N2OS B3006546 1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene CAS No. 920118-83-8

1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene

Cat. No.: B3006546
CAS No.: 920118-83-8
M. Wt: 312.43
InChI Key: DGGGUYHNOUNKAC-UHFFFAOYSA-N
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Description

1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and material science. This particular compound features a benzimidazole ring substituted with an ethyl group and a thioether linkage to an ethoxy group, which is further connected to a methylbenzene moiety.

Scientific Research Applications

1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Ethylation: The benzimidazole ring is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.

    Thioether Formation: The ethylated benzimidazole is reacted with a thiol compound to introduce the thioether linkage.

    Ethoxylation: The thioether intermediate is then reacted with an ethoxy group, typically using ethylene oxide or an ethyl halide.

    Final Coupling: The ethoxylated intermediate is coupled with a methylbenzene derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene involves its interaction with biological macromolecules such as DNA and proteins. The benzimidazole ring can intercalate into DNA, disrupting its function and leading to cell death. The thioether linkage and ethoxy group may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    1-Ethylbenzimidazole: Lacks the thioether and ethoxy groups.

    2-Methylbenzimidazole: Lacks the ethyl and thioether groups.

Uniqueness

1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thioether and ethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-ethyl-2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-3-20-16-10-6-5-9-15(16)19-18(20)22-13-12-21-17-11-7-4-8-14(17)2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGGUYHNOUNKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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